4-Ethyl-5-methyl-2-(1-methylethyl)oxazole
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Overview
Description
4-Ethyl-5-methyl-2-(1-methylethyl)oxazole is an organic compound belonging to the class of 2,4,5-trisubstituted oxazoles. These compounds are characterized by an oxazole ring substituted at positions 2, 4, and 5
Preparation Methods
The synthesis of 4-Ethyl-5-methyl-2-(1-methylethyl)oxazole can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . Industrial production often employs flow synthesis techniques, which offer advantages in terms of safety and product purity .
Chemical Reactions Analysis
4-Ethyl-5-methyl-2-(1-methylethyl)oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative aromatization of oxazolines to oxazoles is typically achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Other reagents like NiO2, CuBr2/DBU, and NBS/hv are also used for oxidation reactions . These reactions often result in the formation of oxazole derivatives with different substituents.
Scientific Research Applications
4-Ethyl-5-methyl-2-(1-methylethyl)oxazole has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, oxazole derivatives are studied for their potential antimicrobial, antifungal, and anticancer properties . The compound is also used in the development of new materials and as a flavoring agent in the food industry .
Mechanism of Action
The mechanism of action of 4-Ethyl-5-methyl-2-(1-methylethyl)oxazole involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Ethyl-5-methyl-2-(1-methylethyl)oxazole can be compared with other 2,4,5-trisubstituted oxazoles. Similar compounds include 4-ethyl-2-isopropyl-5-methyl-1,3-oxazole and other oxazole derivatives . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
84027-96-3 |
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Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-ethyl-5-methyl-2-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C9H15NO/c1-5-8-7(4)11-9(10-8)6(2)3/h6H,5H2,1-4H3 |
InChI Key |
SGEREWZCOUDFEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC(=N1)C(C)C)C |
Origin of Product |
United States |
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